molecular formula C6H2Cl3NO B1396664 4,6-Dichloropyridine-2-carbonyl chloride CAS No. 98138-06-8

4,6-Dichloropyridine-2-carbonyl chloride

Cat. No.: B1396664
CAS No.: 98138-06-8
M. Wt: 210.4 g/mol
InChI Key: YGWRJXZYLFQGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloropyridine-2-carbonyl chloride: is a chemical compound with the molecular formula C6H2Cl3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions and a carbonyl chloride group at the 2 position of the pyridine ring. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dichloropyridine-2-carbonyl chloride can be synthesized through several methods. One common method involves the chlorination of pyridine derivatives. For example, starting with 2-hydroxypyridine, chlorination with phosphoryl chloride can yield 2-chloropyridine, which can then undergo further chlorination to produce 4,6-dichloropyridine . The carbonyl chloride group can be introduced through reactions with phosgene or similar reagents.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloropyridine-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted pyridine derivatives.
  • Carboxylic acids.
  • Coupled products with various organic groups.

Scientific Research Applications

Chemistry: 4,6-Dichloropyridine-2-carbonyl chloride is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of drugs. It is involved in the development of antibiotics, antifungals, and other therapeutic agents .

Industry: The compound is used in the production of various industrial chemicals and materials. Its reactivity makes it suitable for creating specialized polymers and coatings .

Mechanism of Action

The mechanism of action of 4,6-dichloropyridine-2-carbonyl chloride is primarily based on its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new bonds. This reactivity is exploited in various chemical transformations, including the synthesis of pharmaceuticals and agrochemicals. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 4,6-Dichloropyridine-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic pathways where other chloropyridine derivatives may not be as effective .

Properties

IUPAC Name

4,6-dichloropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO/c7-3-1-4(6(9)11)10-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWRJXZYLFQGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101275205
Record name 4,6-Dichloro-2-pyridinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98138-06-8
Record name 4,6-Dichloro-2-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98138-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-pyridinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloropyridine-2-carbonyl chloride
Reactant of Route 2
4,6-Dichloropyridine-2-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
4,6-Dichloropyridine-2-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
4,6-Dichloropyridine-2-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
4,6-Dichloropyridine-2-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
4,6-Dichloropyridine-2-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.